A Technical Guide to the Discovery and Isolation of Hemopressin(rat) from Brain Homogenates
A Technical Guide to the Discovery and Isolation of Hemopressin(rat) from Brain Homogenates
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the seminal discovery and methodologies for the isolation of hemopressin (rat), a nonapeptide derived from the α-chain of hemoglobin. Initially identified in rat brain homogenates, hemopressin (sequence: Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His) has garnered significant interest as the first endogenous peptide identified as a selective inverse agonist for the cannabinoid 1 (CB1) receptor.[1][2][3][4] This guide details the original experimental approaches, presents key quantitative data, and illustrates the associated biochemical pathways and workflows.
Discovery and Context
Hemopressin was first isolated from rat brain extracts using an innovative enzyme-substrate capture technique.[2][4] The methodology utilized an inactivated form of thimet oligopeptidase to trap its peptide substrates, leading to the identification of this novel peptide.[1][5] It was named "hemopressin" due to its observed hypotensive effects in early studies.[2][4][5]
Subsequent research established that hemopressin functions as a selective inverse agonist at the CB1 receptor, exhibiting binding affinity and signaling characteristics similar to the well-known synthetic antagonist/inverse agonist SR141716 (rimonabant).[1][6][7] This discovery was significant as it introduced a new class of endogenous modulators for the endocannabinoid system, which had previously been thought to be regulated solely by lipid-based ligands like anandamide and 2-arachidonoylglycerol.[1][2]
It is important to note a critical consideration in the study of hemopressin: the original isolation protocol involved a hot acid extraction step.[5][8] The peptide sequence contains an acid-labile Asp-Pro bond, leading to the hypothesis that hemopressin itself might be an extraction artifact.[1] Later studies using different extraction methods identified longer, N-terminally extended forms, such as RVD-hemopressin, which may represent the true endogenous peptides in physiological conditions.[5][8]
Quantitative Data Summary
The following tables summarize the key physicochemical and pharmacological properties of rat hemopressin.
Table 1: Physicochemical Properties of Rat Hemopressin
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His | [2][4][5][9] |
| Molecular Formula | C₅₀H₇₉N₁₃O₁₁ | [10] |
| Molecular Weight | 1054.24 g/mol |[10] |
Table 2: Pharmacological Activity at the CB1 Receptor
| Parameter | Value | Assay Details | Reference |
|---|---|---|---|
| Binding Affinity (EC₅₀) | ~0.35 nM | Displacement of [³H]SR141716 from rat striatal membranes. | [1] |
| Functional Activity | Inverse Agonist / Antagonist | Blocks agonist (HU-210)-mediated GTPγS binding. | [6][7] |
| Functional Activity | Inverse Agonist / Antagonist | Blocks agonist-mediated decreases in adenylyl cyclase activity. | [6][7] |
| Metabolizing Enzymes | Endopeptidase 24.15 (EP24.15), Neurolysin (EP24.16), Angiotensin-Converting Enzyme (ACE) | In vitro and in vivo metabolism. |[10] |
Table 3: Tissue Distribution of a Related Hemopressin Peptide (RVD-HP) in Swiss Mouse
| Tissue | Concentration (pmol/g of tissue) | Reference |
|---|---|---|
| Brain | 4 | [5] |
| Liver | 50 | [5] |
| Kidneys | 10 | [5] |
| Spleen | 100 | [5] |
| Adrenals | 60 |[5] |
Experimental Protocols
This section provides detailed methodologies for the isolation and characterization of hemopressin from rat brain tissue, based on published research.
Brain Tissue Homogenization and Extraction
This protocol describes the initial steps for preparing a peptide-enriched fraction from whole rat brains.
Materials:
-
Whole rat brains
-
Homogenization Buffer: 320 mM sucrose, 4 mM HEPES, pH 7.3[11]
-
Protease Inhibitor: 200 mM Phenylmethylsulfonyl fluoride (PMSF) in Ethanol[11]
-
Ice-cold 0.5 M Acetic Acid or 0.1% Trifluoroacetic Acid (TFA)
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Dissection and Washing: Immediately following euthanasia, dissect the rat brain and wash it in 10-12 mL of ice-cold Homogenization Buffer to remove excess blood.[11]
-
Homogenization: Transfer the brain to a Dounce homogenizer with 10-12 mL of fresh, ice-cold Homogenization Buffer. Perform 9-10 slow strokes at approximately 900 rpm to ensure thorough homogenization.[11]
-
Protease Inhibition: Add PMSF solution to a final concentration of 0.2 mM (1:1000 dilution) to inhibit serine protease activity.[11]
-
Initial Centrifugation: Centrifuge the homogenate at ~870 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[11]
-
Supernatant Collection: Carefully collect the supernatant (S1), which contains the cytosolic and microsomal fractions.
-
Peptide Extraction (Acidification):
-
To the S1 supernatant, add an equal volume of ice-cold 0.1% TFA.
-
Incubate on ice for 20 minutes to precipitate larger proteins.
-
Centrifuge at high speed (~15,000 x g) for 30 minutes at 4°C.
-
The resulting supernatant contains the enriched peptide fraction. This fraction is now ready for purification.
-
Purification by Reversed-Phase HPLC
This protocol outlines the purification of hemopressin from the peptide extract using high-performance liquid chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Peptide extract from step 3.1
Procedure:
-
Sample Preparation: Filter the peptide extract through a 0.22 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Elution Gradient: Elute the bound peptides using a linear gradient of Mobile Phase B, for example:
-
5% to 60% Mobile Phase B over 55 minutes.
-
60% to 95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
-
Detection and Fraction Collection: Monitor the column effluent at 214 nm and 280 nm. Collect fractions corresponding to distinct peaks in the chromatogram.
-
Solvent Evaporation: Dry the collected fractions containing the putative hemopressin peptide using a centrifugal vacuum concentrator (SpeedVac).
Identification and Functional Characterization
Mass Spectrometry: The dried, purified fractions are reconstituted and analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the mass and sequence of the peptide, verifying it as hemopressin (rat).[5][12][13]
Ligand Binding Assay: This assay determines the ability of the isolated peptide to bind to the CB1 receptor.[6]
-
Membrane Preparation: Prepare membranes from rat striatum, a brain region with high CB1 receptor density.[6][7]
-
Incubation: Incubate striatal membranes (~10 µg) with a fixed concentration of a radiolabeled CB1 antagonist (e.g., 3 nM [³H]SR141716A) in the presence of increasing concentrations of the purified hemopressin.[6]
-
Analysis: Measure the displacement of the radioligand to determine the binding affinity (Ki or EC₅₀) of hemopressin. Hemopressin has been shown to displace [³H]SR141716 with subnanomolar affinity.[6][7]
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for hemopressin isolation and its mechanism of action at the CB1 receptor.
Caption: Experimental workflow for the isolation of hemopressin.
Caption: Hemopressin's antagonistic action at the CB1 receptor.
References
- 1. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice | Journal of Neuroscience [jneurosci.org]
- 5. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Hemopressin - Wikipedia [en.wikipedia.org]
- 9. Frontiers | New Insights Into Peptide Cannabinoids: Structure, Biosynthesis and Signaling [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sysy.com [sysy.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Identification and quantification of neuropeptides in brain tissue by capillary liquid chromatography coupled off-line to MALDI-TOF and MALDI-TOF/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
